molecular formula C6H3F2IO B1344038 2,4-Difluoro-6-iodophenol CAS No. 551002-42-7

2,4-Difluoro-6-iodophenol

Cat. No.: B1344038
CAS No.: 551002-42-7
M. Wt: 255.99 g/mol
InChI Key: DNTJGBIQTKFVRH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-iodophenol is an organic compound with the molecular formula C6H3F2IO It is a halogenated phenol, characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-6-iodophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,4-difluorophenol, iodination can be achieved using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions . The reaction typically requires a solvent like dichloromethane or ether, and the product is purified through extraction and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide yields 2,4-difluoro-6-methoxyphenol, while oxidation with potassium permanganate produces 2,4-difluoro-6-iodobenzoquinone.

Scientific Research Applications

2,4-Difluoro-6-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.

    Medicine: Explored for its potential in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-iodophenol depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the iodine atom influence the reactivity of the benzene ring. This can affect the compound’s behavior in nucleophilic substitution and coupling reactions. In biological systems, the compound’s halogenated structure may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

2,4-Difluoro-6-iodophenol can be compared with other halogenated phenols, such as:

    2,4-Dichloro-6-iodophenol: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

    2,4-Difluoro-6-bromophenol: Bromine instead of iodine, affecting the compound’s reactivity in substitution reactions.

    2,4-Difluoro-6-chlorophenol: Chlorine instead of iodine, with distinct chemical properties and uses.

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts specific electronic and steric effects, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

2,4-difluoro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJGBIQTKFVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623528
Record name 2,4-Difluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551002-42-7
Record name 2,4-Difluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 10 g of 2,4-difluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150.2 millimoles (mmol) of NaI and 3.08 g (77 mmol) of NaOH. To the resulting mixture add 175 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 100 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent and purify the residue by flash chromatography using 50 vol % methylene chloride in hexanes to yield 8.10 g (41.16%) of pure 2,4-difluoro-6-iodophenol (P7) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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